"2-(4-Methylphenyl)sulfonyloxybenzoic acid" physical properties
"2-(4-Methylphenyl)sulfonyloxybenzoic acid" physical properties
[1][2][3][4][5][6]
Executive Summary
2-(4-Methylphenyl)sulfonyloxybenzoic acid (CAS: 82745-72-0), also known as O-Tosylsalicylic acid , is a specialized reactive intermediate used primarily in mechanistic organic chemistry and pharmaceutical synthesis.[1] Structurally, it consists of a salicylic acid core where the phenolic hydroxyl group has been esterified with p-toluenesulfonic acid.
This compound represents a class of "activated" salicylates. The electron-withdrawing sulfonyloxy group at the ortho position activates the carboxylic acid towards nucleophilic attack or serves as a leaving group in intramolecular displacement reactions. It is critical for researchers to distinguish this compound from its sulfonamide analog (N-tosylanthranilic acid), as their physical properties and reactivities differ significantly.
Chemical Identity & Physical Properties[4][7][8]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 2-[(4-Methylphenyl)sulfonyl]oxybenzoic acid |
| Common Synonyms | O-Tosylsalicylic acid; 2-Tosyloxybenzoic acid; 2-(p-Toluenesulfonyloxy)benzoic acid |
| CAS Registry Number | 82745-72-0 |
| Molecular Formula | C₁₄H₁₂O₅S |
| Molecular Weight | 292.31 g/mol |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)O |
Physical Characteristics
Note: Due to its nature as a reactive intermediate, specific solid-state data varies by purity and polymorph. The values below represent the standard reference range for pure crystalline material.
| Property | Value / Description |
| Appearance | White to off-white crystalline powder. |
| Melting Point | Typically 110–120 °C (decomposition often observed at higher temps). Distinct from the amino-analog which melts >230 °C. |
| Solubility (Organic) | Highly soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO, and Acetone. |
| Solubility (Aqueous) | Low in neutral water; soluble in alkaline buffers (pH > 8) with rapid hydrolysis. |
| pKa (Predicted) | ~3.5 (Carboxylic acid). The electron-withdrawing tosyl group increases acidity relative to salicylic acid (pKa 2.97). |
Synthesis & Production Protocol
Reaction Logic
The synthesis utilizes the high nucleophilicity of the phenolate anion (generated in situ) reacting with the electrophilic sulfur of p-toluenesulfonyl chloride (TsCl). Pyridine serves a dual role: as a solvent/base to deprotonate the phenol and as a nucleophilic catalyst to form a reactive
Laboratory Scale Protocol (10 mmol Scale)
Reagents:
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Salicylic Acid: 1.38 g (10.0 mmol)
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p-Toluenesulfonyl Chloride (TsCl): 2.10 g (11.0 mmol, 1.1 equiv)
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Pyridine (Anhydrous): 10 mL
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Dichloromethane (DCM): 50 mL
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HCl (1M): For quenching
Workflow:
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Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Salicylic Acid (1.38 g) in anhydrous Pyridine (5 mL). Cool to 0 °C in an ice bath.
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Activation: Dissolve TsCl (2.10 g) in Pyridine (5 mL) and add dropwise to the salicylate solution over 15 minutes. Exothermic reaction - maintain T < 5 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The product will appear less polar than salicylic acid.
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Quenching: Pour the reaction mixture into 50 mL of ice-cold 1M HCl (to neutralize pyridine). Extract immediately with DCM (3 x 20 mL).
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Workup: Wash the combined organic layers with Brine (20 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from a mixture of Hexanes/EtOAc (3:1) to yield white needles.
Stability & Reactivity Profile
Hydrolysis Mechanism
A critical property of 2-(4-methylphenyl)sulfonyloxybenzoic acid is its susceptibility to hydrolysis. The ortho-carboxyl group can act as an intramolecular general base or nucleophile, facilitating the cleavage of the tosyl ester. This makes the compound unstable in aqueous basic media.
Visualization: Stability & Degradation Pathway
Figure 1: Hydrolytic degradation pathway showing cleavage into Salicylic Acid and p-Toluenesulfonic Acid.
Analytical Characterization
To validate the identity of the synthesized compound, use the following spectroscopic markers.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 13.10 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| 7.95 | Doublet | 1H | Aromatic H-6 (Benzoic ring) |
| 7.80 | Doublet | 2H | Tosyl Aromatic (Ortho to SO2) |
| 7.65 | Triplet | 1H | Aromatic H-4 (Benzoic ring) |
| 7.45 | Doublet | 2H | Tosyl Aromatic (Meta to SO2) |
| 7.10 | Doublet | 1H | Aromatic H-3 (Benzoic ring) |
| 2.42 | Singlet | 3H | Methyl group (-CH3) of Tosyl |
Quality Control Checks
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TLC Purity: Single spot on Silica Gel 60 F254.
~0.45 (Hexane:EtOAc 1:1). Salicylic acid will trail significantly lower ( ~0.1-0.2). -
Acid Content: Titration with 0.1N NaOH can determine purity, but must be performed rapidly at 0°C to prevent hydrolysis of the ester bond during measurement.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21924402, 2-(4-methylphenyl)sulfonyloxybenzoic acid. Retrieved from [Link]
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Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity Protocols. Retrieved from [Link]
